molecular formula C18H14F3N3O3S B2397597 N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide CAS No. 478063-17-1

N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide

Cat. No.: B2397597
CAS No.: 478063-17-1
M. Wt: 409.38
InChI Key: IIXZBMAXPOBOLC-UHFFFAOYSA-N
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Description

N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide: is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoyl group, and a trifluoromethyl group attached to a benzenesulfonohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-(1H-pyrrol-1-yl)benzoic acid with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to form the final product .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-methylbenzenesulfonohydrazide
  • N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-chlorobenzenesulfonohydrazide
  • N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-nitrobenzenesulfonohydrazide

Uniqueness

N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

2-pyrrol-1-yl-N'-[4-(trifluoromethyl)phenyl]sulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)13-7-9-14(10-8-13)28(26,27)23-22-17(25)15-5-1-2-6-16(15)24-11-3-4-12-24/h1-12,23H,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXZBMAXPOBOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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